VEEV Antiviral Potency: D011-2120 vs. C795-0925 and Ribavirin
In VEEV-infected HeLa cells (MOI 0.5, 20 h), D011-2120 demonstrates an EC50 of 41.6 µM, compared to 10.2 µM for C795-0925 and 75 µM for ribavirin [1]. This places D011-2120's potency intermediate among the library hits and superior to the clinical reference compound ribavirin by 1.8-fold.
| Evidence Dimension | Antiviral potency (EC50, µM) against VEEV |
|---|---|
| Target Compound Data | 41.6 µM |
| Comparator Or Baseline | C795-0925: 10.2 µM; F694-1532: 15.2 µM; G202-0362: 48.9 µM; ribavirin: 75 µM |
| Quantified Difference | D011-2120 is 1.8-fold more potent than ribavirin; 4.1-fold less potent than C795-0925; 2.7-fold less potent than F694-1532; and 1.2-fold more potent than G202-0362. |
| Conditions | HeLa cells infected with VEEV (MOI 0.5) for 20 h; compound dose-response analyzed via high-content imaging; EC50 calculated using non-linear regression (log(inhibitor) vs. response, variable slope, 4 parameters). |
Why This Matters
For VEEV-focused antiviral studies, D011-2120 offers superior potency to the clinical comparator ribavirin, making it a more sensitive probe for egress-targeted mechanisms.
- [1] Mudhasani R, Kota KP, Retterer C, Tran JP, Whitehouse CA, Bavari S. High content image-based screening of a protease inhibitor library reveals compounds broadly active against Rift Valley fever virus and other highly pathogenic RNA viruses. PLoS Negl Trop Dis. 2014 Aug 21;8(8):e3095. Table 2. doi:10.1371/journal.pntd.0003095. View Source
